1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride
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Overview
Description
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H9NOClH It is a hydrochloride salt form of 1-(1,2-dihydro-3-pyridyl)ethan-1-one, which is a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(pyridin-4-yl)ethan-1-one: Another pyridine derivative with similar chemical properties but different biological activities.
1-(1,2-dihydro-4-pyridyl)ethan-1-one: A structural isomer with distinct reactivity and applications.
Properties
CAS No. |
84912-07-2 |
---|---|
Molecular Formula |
C7H9NO.ClH C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
1-(1,2-dihydropyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h2-4,8H,5H2,1H3;1H |
InChI Key |
ORWYYDIZXNMHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CNC1.Cl |
Origin of Product |
United States |
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